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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of c-Met-IN-17, a
potent c-Met kinase inhibitor. The data presented here is crucial for assessing the inhibitor's
specificity and potential off-target effects, offering valuable insights for its application in cancer
research and drug development.

Selectivity Profile of c-Met-IN-17 and Analogs

c-Met-IN-17 (compound 29) is a novel ATP-competitive type-Ill inhibitor of wild-type (WT) c-Met
and its D1228V mutant.[1][2] It exhibits potent inhibition of c-Met with an IC50 of 0.031 uM for
the wild-type enzyme and 0.068 uM for the D1228V mutant.[2]

To evaluate the broader kinase selectivity, potent representative examples from the same
chemical series, compounds 30 and 32 (single enantiomers of racemate 31), were screened
against a panel of 140 kinases at a concentration of 100 nM.[2] The results demonstrate an
excellent selectivity profile across the kinome.[2]

The following table summarizes the inhibitory activity of these compounds against the single
identified off-target kinase that was inhibited by more than 50% at the tested concentration.
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Ki Compound 30 (% Compound 32 (%
inase

Inhibition @ 100 nM) Inhibition @ 100 nM)
MER >50% >50%

Table 1: Kinase selectivity of c-Met-IN-17 analogs.

This high degree of selectivity for c-Met over other kinases is a desirable characteristic for a
therapeutic agent, as it may minimize off-target toxicities.

Experimental Protocols

The following section details the methodology used to determine the kinase inhibition and
selectivity profile of c-Met-IN-17 and its analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo Assay)

The enzymatic activity of wild-type and D1228V c-Met was determined using the ADP-Glo
Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction,
which is directly proportional to the kinase activity.

Materials:

Wild-type and D1228V mutant c-Met enzyme

e ATP

Substrate peptide

ADP-GIlo™ Kinase Assay kit (Promega)

Test compounds (e.g., c-Met-IN-17)
Protocol:

e The kinase reaction is initiated by mixing the c-Met enzyme with the substrate and ATP in a
reaction buffer.
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» The test compound, at various concentrations, is added to the reaction mixture.
e The reaction is allowed to proceed for a specified time at a controlled temperature.

 The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining
ATP.

e The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which
is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

e The luminescence is measured using a plate reader, and the IC50 values are calculated
from the dose-response curves.

Kinase Selectivity Profiling

The selectivity of the compounds was assessed against a panel of 140 kinases.
Protocol:
e The test compounds (30 and 32) were screened at a single concentration of 100 nM.

e The kinase activity for each of the 140 kinases in the panel was measured in the presence of
the test compound.

» The percentage of inhibition was calculated for each kinase relative to a control reaction
without the inhibitor.

e Kinases with greater than 50% inhibition were identified as potential off-targets.

c-Met Signaling Pathway

Understanding the c-Met signaling pathway is essential for contextualizing the mechanism of
action of c-Met-IN-17. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met
receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling
cascades that regulate cell proliferation, survival, migration, and invasion.[3][4]
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Figure 1: Simplified c-Met signaling pathway and the inhibitory action of c-Met-IN-17.
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Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the key steps involved in determining the inhibitory activity of a
compound against a target kinase using a luminescence-based assay.
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Figure 2: Workflow for determining kinase inhibitor IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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